5-Deoxy-D-ribofuranose can be synthesized from D-ribose through several chemical reactions. It falls under the category of organic compounds known as monoalkyl phosphates, specifically classified as an organic phosphoric acid derivative. The compound is characterized by its molecular formula and a molecular weight of approximately 134.13 g/mol .
The synthesis of 5-Deoxy-D-ribofuranose typically involves a multi-step process starting from D-ribose. One common route includes:
The molecular structure of 5-Deoxy-D-ribofuranose consists of a five-membered furanose ring with four hydroxyl groups and one deoxygenated carbon. The compound's structure can be represented as follows:
This structure allows for various chemical modifications that are essential for its function in biological systems.
5-Deoxy-D-ribofuranose participates in several chemical reactions, including:
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation .
In biochemical pathways, 5-Deoxy-D-ribofuranose acts primarily as a precursor for nucleoside analogs. Its mechanism of action involves:
The pharmacokinetics indicate that it is soluble in ethanol, which facilitates its incorporation into various biochemical pathways .
These properties are essential for determining the compound's stability and suitability for various applications.
5-Deoxy-D-ribofuranose has several significant applications in scientific research and pharmaceutical development:
5-Deoxy-D-ribofuranose (C₅H₁₀O₄) is a deoxygenated derivative of D-ribofuranose, characterized by the absence of the hydroxymethyl group at the C5' position. This structural modification confers distinct chemical and biochemical properties, including enhanced lipophilicity and metabolic stability compared to its parent sugar. Its significance stems from its role as:
Unlike natural ribose, which exists predominantly in pyranose/furanose equilibria (~76% pyranose at RT) [1], 5-deoxy-D-ribofuranose adopts defined conformational states critical for its biological interactions.
The history of 5-deoxy-D-ribofuranose is intertwined with key developments in carbohydrate chemistry:
Prebiotic Chemistry & Homochirality (1890s-1909): Emil Fischer’s foundational work on sugar stereochemistry (including D-ribose synthesis in 1891) established configurational relationships essential for later deoxy sugar studies. Phoebus Levene’s identification of D-ribose as an RNA component (1909) provided biological context for derivatization [1] [6].
Deoxy Sugar Era (1940s-1960s): The discovery of 2-deoxy-D-ribose in DNA (1935) spurred investigations into other deoxygenated sugars. 5-Deoxy variants emerged as synthetic targets when reductive deoxygenation methods using sulfonate esters and hydride reagents were developed [3].
Modern Synthesis (2003): A landmark synthesis was published in Carbohydrate Research (2003), featuring methyl 2,3-O-isopropylidene-5-O-sulfonyl-β-D-ribofuranoside as a key intermediate. Reductive displacement of the C5 sulfonate yielded 5-deoxy-2,3-O-isopropylidene-D-ribofuranose, hydrolyzed and acetylated to 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose in 56% overall yield from D-ribose [3]. This method remains the industrial standard due to scalability and cost efficiency.
Table 1: Key Chronological Milestones in 5-Deoxy-D-ribofuranose Research
Year | Milestone | Significance |
---|---|---|
1891 | Fischer’s synthesis of D-ribose | Enabled chiral derivatization strategies |
1909 | Levene’s identification of D-ribose in RNA | Established biological relevance |
2003 | Reductive deoxygenation route from D-ribose | Scalable synthesis for drug development [3] |
5-Deoxy-D-ribofuranose serves as a versatile scaffold for nucleoside analogs with tailored biological activities:
Palladium-mediated Heck couplings with heterocyclic iodides [5]Example: Synthesis of pseudouridine analogs employs 2,3-O-isopropylidene-5-O-trityl-D-ribofuranose Wittig reagents to construct C–C bonds prior to heterocycle formation [5].
Antiviral Nucleoside Design: The C5' deoxygenation eliminates phosphorylation sites, preventing activation by viral kinases—a common toxicity pathway. This modification appears in:
Immucillin Enantiomers: L-configured 5'-deoxy-ribose analogs inhibit purine nucleoside phosphorylases for T-cell leukemia therapy [2].
Conformational Control: Removal of the C5' hydroxyl alters ring puckering dynamics. While natural ribose adopts 76% pyranose forms, 5-deoxy-D-ribofuranose favors furanose conformations critical for:
Table 2: Nucleoside Analogues Derived from 5-Deoxy-D-ribofuranose
Analog Class | Therapeutic Application | Mechanistic Advantage |
---|---|---|
C-Nucleosides | Antiviral/anticancer agents | Nuclease resistance; metabolic stability [5] |
Carbocyclic L-Neplanocins | Norovirus/EBOV inhibition | Bypasses kinase-dependent activation [2] |
Immucillin-based | T-cell leukemia therapeutics | Targets purine nucleoside phosphorylases [2] |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1